1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione
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Overview
Description
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of bromine and methylamino groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione typically involves the bromination of anthraquinone derivatives followed by the introduction of methylamino groups. One common method involves the bromination of 1,8-dihydroxyanthraquinone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then reacted with methylamine to introduce the methylamino groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and concentration of reactants to achieve efficient production. The use of advanced catalytic systems and purification techniques is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .
Scientific Research Applications
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can interfere with cellular processes by inhibiting enzyme activity or altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione
- 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione
- 1,4-Dibromo-9,10-anthraquinone
- 1,5-Dibromo-9,10-anthraquinone
Uniqueness
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione is unique due to the presence of both bromine and methylamino groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
62062-72-0 |
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Molecular Formula |
C16H12Br2N2O2 |
Molecular Weight |
424.09 g/mol |
IUPAC Name |
1,8-dibromo-4,5-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12Br2N2O2/c1-19-9-5-3-7(17)11-13(9)16(22)14-10(20-2)6-4-8(18)12(14)15(11)21/h3-6,19-20H,1-2H3 |
InChI Key |
DHHMIZCURSKKQM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)Br)C(=O)C3=C(C=CC(=C3C2=O)NC)Br |
Origin of Product |
United States |
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